Tris(2-cyanoethyl)amine, CAS 7528-78-1, is a trifunctional molecule featuring a central tertiary amine nitrogen atom bonded to three separate cyanoethyl arms. This structure confers a distinct set of properties relevant for procurement decisions: the tertiary amine acts as a Lewis base and a synthetic handle, while the three polar nitrile (-C≡N) groups provide a high dielectric constant, influence solubility, and serve as reactive sites for further chemical transformation. [REFS-1, REFS-2]. These combined features make it a candidate for applications in high-performance polymer electrolytes and as a structurally complex precursor in advanced organic synthesis, setting it apart from simpler amines or nitriles.
Direct substitution of Tris(2-cyanoethyl)amine with more common lab reagents is often unviable due to its unique combination of functionalities. Standard dinitrile additives like succinonitrile (SN), while effective at increasing ionic conductivity, lack the tertiary amine core that allows Tris(2-cyanoethyl)amine to function as a versatile synthetic precursor for complex molecules. [1]. Conversely, common tertiary amines such as triethylamine (TEA) lack the three high-polarity cyanoethyl groups responsible for its utility in modifying electrolyte properties and its specific reactivity profile. [2]. Attempting to substitute Tris(2-cyanoethyl)amine with these simpler alternatives typically leads to failure in achieving the desired performance in advanced electrolyte formulations or the specific molecular architecture in multi-step synthesis.
Tris(2-cyanoethyl)amine serves as a unique precursor for the controlled, stepwise synthesis of polyfunctional tertiary amines. The cyanoethyl groups can be sequentially removed via oxidation and Cope elimination, followed by cobalt-catalyzed electrophilic amination to introduce a new organic group (R¹). This three-step sequence can be repeated twice more to install R² and R³, yielding a complex N(R¹)(R²)(R³) amine. [1]. This iterative method provides access to specific molecular architectures that are difficult to achieve through conventional routes like direct alkylation of secondary amines, which often suffer from poor selectivity and over-alkylation.
| Evidence Dimension | Synthetic Control and Versatility |
| Target Compound Data | Enables controlled, iterative synthesis of N(R¹)(R²)(R³) by sequentially replacing cyanoethyl groups. |
| Comparator Or Baseline | Conventional synthesis (e.g., direct alkylation of secondary amines). |
| Quantified Difference | Provides a reliable pathway for preparing complex tertiary amines with three different, polyfunctional substituents in good yields, a significant challenge for conventional methods. |
| Conditions | Iterative sequence: 1) mCPBA oxidation/Cope elimination, 2) Benzoylation, 3) Cobalt-catalyzed amination with organozinc halides. |
This compound enables synthetic routes to novel, precisely structured tertiary amines that are otherwise inefficient to access, making it a strategic procurement choice for advanced chemical R&D.
The thermal stability of a material is a critical parameter for processability and operational safety. Tris(2-cyanoethyl)amine demonstrates a distinct thermal degradation profile compared to its structural analog, Tris(2-aminoethyl)amine (TAEA). While TCEA is a stable solid with a melting point of 59-62 °C , TAEA, when anchored on metal oxide supports, begins to decompose and release from the surface at temperatures starting around 200 °C, with major weight loss occurring between 200-500 °C depending on the support. [1]. The robust C-C and C≡N bonds in the cyanoethyl groups provide a different stability profile than the C-N bonds in the primary amine groups of TAEA.
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Stable solid at room temperature; used in reactions at reflux temperatures up to 104-105°C. [<a href="https://patents.google.com/patent/EP0343597B1/en" target="_blank">2</a>] |
| Comparator Or Baseline | Tris(2-aminoethyl)amine (TAEA) on a solid support: Begins to decompose and desorb from metal oxide surfaces at temperatures from 200–500 °C. [<a href="https://www.mdpi.com/1996-1944/13/20/4589" target="_blank">1</a>] |
| Quantified Difference | The cyano-functionalized structure offers a different thermal processing window compared to the primary amine analog, which is prone to decomposition or undesired side reactions at lower temperatures. |
| Conditions | Thermogravimetric analysis (TGA) in air atmosphere for TAEA on metal oxide supports; reflux conditions for TCEA synthesis. |
The distinct thermal behavior of the cyanoethyl structure is a key selection factor for applications requiring high-temperature processing or enhanced safety margins where amine analogs would fail.
In solid polymer electrolytes (SPEs), nitrile-containing plasticizers are procured to enhance ionic conductivity by increasing polymer chain mobility and aiding lithium salt dissociation. While the benchmark additive succinonitrile (SN) is widely used, Tris(2-cyanoethyl)amine offers an alternative structural motif. For example, a PEO-based SPE with ZIF-8 fillers and 15 wt% SN achieves a high ionic conductivity of 3.6 × 10⁻⁴ S cm⁻¹ at 30 °C and an electrochemical stability window of >5.2 V. [1]. Tris(2-cyanoethyl)amine, with its three polar nitrile groups on a central core, provides a different steric and chemical environment for ion transport, making it a valuable component for systematic formulation studies where tuning the additive's molecular architecture is required to optimize performance.
| Evidence Dimension | Ionic Conductivity in PEO-based SPE |
| Target Compound Data | Serves as a high-polarity, nitrile-functionalized additive for electrolyte formulation. |
| Comparator Or Baseline | Succinonitrile (SN), a benchmark additive, enables ionic conductivity of 3.6 × 10⁻⁴ S cm⁻¹ at 30 °C in an optimized PEO/ZIF-8 system. [<a href="https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc05615a" target="_blank">1</a>] |
| Quantified Difference | Offers a different molecular architecture (tripodal vs. linear dinitrile) for formulators seeking to modify properties like ion transport pathways, polymer interaction, and interfacial chemistry beyond what is achievable with SN alone. |
| Conditions | Solid polymer electrolyte (SPE) based on Poly(ethylene oxide) (PEO) matrix at 30 °C. |
This compound is a critical procurement option for researchers developing next-generation electrolytes who need to move beyond standard linear additives like SN to systematically tune formulation properties.
For research programs requiring novel, complex tertiary amines with high structural precision, this compound is the enabling starting material. Its unique ability to undergo sequential, controlled functionalization allows for the efficient creation of compound libraries that are inaccessible through conventional synthetic methods. [1]
In applications where materials must withstand high-temperature processing or demanding operational conditions, the thermal stability profile of Tris(2-cyanoethyl)amine makes it a more suitable precursor or additive than its primary amine analogs like TAEA, which can degrade at lower temperatures. [2]
When developing novel solid or gel-polymer electrolytes, this compound serves as a key architectural alternative to standard linear nitrile additives like succinonitrile. Procuring it allows formulators to systematically investigate how additive geometry impacts ionic conductivity, mechanical properties, and electrode-electrolyte interface stability. [3]
Corrosive;Acute Toxic